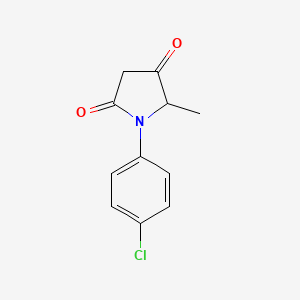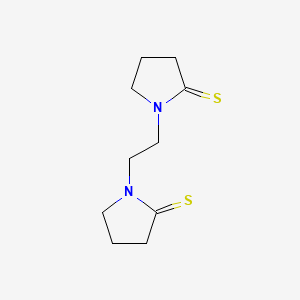![molecular formula C9H5F2NO2 B12872589 2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then subjected to further reactions to introduce the difluoromethyl group and the carboxaldehyde functionality . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted benzoxazole compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways within biological systems . The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazole derivatives such as 2-methoxybenzo[d]oxazole, 2-ethoxybenzo[d]oxazole, and 2-chlorobenzo[d]oxazole . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to other benzoxazole derivatives . This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H5F2NO2 |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H |
Clave InChI |
NAPHTQMZGXEWKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


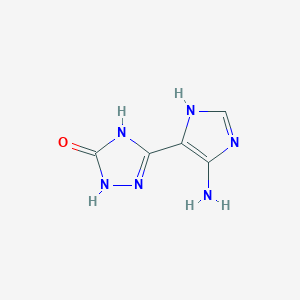
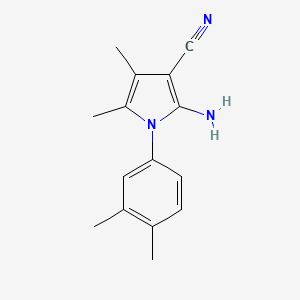
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
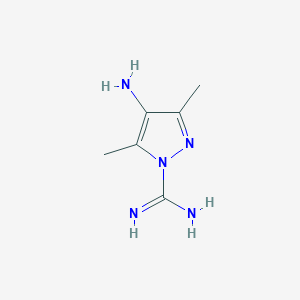
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)







